3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline chemical properties
3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline chemical properties
An In-Depth Technical Guide: 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Executive Summary
This technical guide provides a comprehensive overview of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a pivotal chemical intermediate in modern pharmaceutical and materials science. Identified by CAS Number 641571-11-1, this fluorinated arylimidazole derivative is most recognized as a critical building block in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in cancer therapy.[1][2] Beyond its pharmaceutical significance, its unique electronic properties make it a valuable precursor for advanced optoelectronic materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[2][3]
This document delves into the core chemical and physical properties of the compound, explores established synthetic routes with a focus on scalability and safety, outlines analytical methodologies for quality control, and provides essential safety and handling protocols. The insights herein are synthesized from patent literature, supplier technical data, and chemical databases to provide a field-proven perspective for professionals in research and development.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental design.
Nomenclature and Identifiers
The compound is systematically named and cataloged under various systems to ensure unambiguous identification in global research and commerce.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | [4] |
| CAS Number | 641571-11-1 | [3][4] |
| Molecular Formula | C₁₁H₁₀F₃N₃ | [2][3][4] |
| Synonyms | Nilotinib Impurity A, 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine | [3][4] |
| EC Number | 688-269-6 | [4] |
Physicochemical Data
The compound's physical properties dictate its handling, dissolution, and reactivity parameters. It typically presents as a stable, crystalline solid.
| Property | Value | Source(s) |
| Molecular Weight | 241.21 g/mol | [2][3][4] |
| Appearance | White to light grey/yellow crystalline powder | [2][3] |
| Melting Point | 124 - 133 °C | [2][3] |
| Solubility | DMSO (Slightly), Methanol (Slightly), Water (228.6 mg/L at 25°C) | [2] |
| Boiling Point | 372.14 °C (Predicted) | [2] |
| Density | 1.35 g/cm³ (Predicted) | [2] |
| LogP | 2.42 (Predicted) | [2] |
Significance and Applications in Advanced Research
The utility of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline stems from its trifunctional nature: a nucleophilic aniline group, a coordinating imidazole ring, and an electron-withdrawing trifluoromethyl group. This combination makes it highly versatile.
Critical Intermediate in Nilotinib Synthesis
The primary industrial application of this compound is as the penultimate amine precursor to Nilotinib. Nilotinib is a targeted therapy for chronic myeloid leukemia (CML) that inhibits the Bcr-Abl tyrosine kinase.[1] The aniline functionality of our topic compound is essential for the final amidation reaction that completes the Nilotinib molecule.
The logical placement of this intermediate within the overall synthesis is crucial for an efficient manufacturing process.
Caption: Role of the target intermediate in Nilotinib synthesis.
Building Block for Optoelectronic Materials
In materials science, the compound serves as a ligand for creating organometallic complexes, particularly with iridium, for OLED applications.[2][3]
-
Expertise & Causality: The imidazole and phenyl rings act as a bidentate ligand, coordinating with the metal center. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group is not merely a structural feature; it is a critical functional component. It lowers the energy level of the Highest Occupied Molecular Orbital (HOMO), thereby increasing the HOMO-LUMO energy gap.[3] This engineered energy gap results in a "blue shift," pushing the emitted light towards the higher-energy blue part of the spectrum, which is essential for full-color displays.[2][3]
Synthesis and Manufacturing Considerations
The transition from laboratory-scale synthesis to industrial manufacturing requires processes that are safe, scalable, and economically viable. Early synthetic routes often involved hazardous reagents like azides in Curtius rearrangement reactions, which are unsuitable for large-scale production due to safety concerns and costly purification needs.[1]
Modern Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)
Current state-of-the-art methods favor a nucleophilic aromatic substitution (SₙAr) approach, which is more robust and safer. A common strategy involves the reaction of a suitably activated phenyl ring with 4-methylimidazole.
Caption: Scalable SₙAr synthesis and subsequent rearrangement.
Detailed Experimental Protocol: SₙAr and Hofmann Rearrangement
This protocol is a synthesized example based on methodologies described in patent literature, designed for reproducibility and validation.[1]
Step 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide (SₙAr)
-
Inert Atmosphere: Equip a multi-neck round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet. Purge the system with dry nitrogen.
-
Causality: An inert atmosphere is critical as strong bases like sodium amide or potassium hydroxide are used, which can react with atmospheric moisture and CO₂.
-
-
Reagent Charging: To the flask, add dimethylacetamide (DMAc, 5 volumes) and 4-methylimidazole (1.2 eq). Stir for 15 minutes at ambient temperature (25-35°C).
-
Causality: DMAc is a polar aprotic solvent, ideal for dissolving the reactants and facilitating the SₙAr mechanism without interfering with the nucleophile.
-
-
Base Addition: Carefully add a strong base such as sodium amide (NaH₂, 0.9 eq) or potassium hydroxide (KOH, 1.1 eq) portion-wise.
-
Causality: The base deprotonates the N-H of 4-methylimidazole, generating the potent nucleophile required to attack the electron-deficient aromatic ring.
-
-
Substrate Addition: Add 3-fluoro-5-(trifluoromethyl)benzamide (1.0 eq) to the reaction mass.
-
Reaction: Heat the mixture to 80-145°C and maintain for 4-12 hours, monitoring by HPLC for completion.
-
Causality: Heat is required to overcome the activation energy of the SₙAr reaction. The fluorine atom is a good leaving group, activated by the electron-withdrawing -CF₃ group.
-
-
Work-up and Isolation: Cool the reaction to room temperature. Quench by slowly adding water (25 volumes). The product will precipitate. Stir for 2-3 hours, filter the solid, wash thoroughly with water, and dry under vacuum at 60-70°C.
Step 2: Conversion to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Hofmann Rearrangement)
-
Reagent Preparation: In a separate flask, prepare a solution of sodium hydroxide (NaOH, 3.5 eq) in water (10 volumes) and cool to 0-5°C. Slowly add bromine (Br₂, 0.5 eq) to form a sodium hypobromite solution.
-
Causality: The Hofmann rearrangement requires an alkaline solution of a halogen to convert the primary amide to an amine with one less carbon.
-
-
Amide Addition: Add the benzamide intermediate from Step 1 to the cold hypobromite solution.
-
Reaction: Slowly heat the mixture to 85-95°C and hold for 3 hours. Monitor by HPLC.
-
Isolation: Cool the reaction mass to 25-35°C. The aniline product will precipitate. Stir for 3 hours, filter, wash with water, and dry under vacuum at 60-70°C to yield the final product.
-
Trustworthiness: This self-validating protocol concludes with a high-purity solid, which can be directly verified using the analytical methods described below. A final HPLC purity of >99.5% is typically achievable.[1]
-
Analytical Characterization and Quality Control
Rigorous analytical control is non-negotiable in pharmaceutical development to ensure purity, identity, and consistency.
Spectroscopic and Chromatographic Profile
-
¹H NMR: The proton NMR spectrum is used for structural confirmation, showing characteristic signals for the aromatic protons, the imidazole ring protons, and the methyl group. Purity can be assessed via NMR (>98%).[3]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (241.21 m/z for [M+H]⁺). MS is also a powerful tool for identifying impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantitative purity analysis and impurity profiling. A typical reverse-phase method is used.[1]
Protocol: Quality Control Workflow via HPLC
Caption: Standard HPLC workflow for purity assessment.
Safety, Handling, and Storage
Proper handling procedures are essential due to the compound's toxicological profile.
GHS Hazard Classification
Data aggregated from ECHA notifications indicates the following primary hazards.[4]
| Pictogram(s) | GHS Code | Hazard Statement |
| 💀 | H301 | Toxic if swallowed |
| ❗ | H315 | Causes skin irritation |
| corrosive | H318 | Causes serious eye damage |
| environmentally-hazardous | H411 | Toxic to aquatic life with long lasting effects |
| ❗ | H335 | May cause respiratory irritation |
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.
Conclusion
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a high-value, versatile chemical intermediate whose importance is firmly established in both life sciences and materials science. Its well-defined physicochemical properties, coupled with modern, scalable synthetic routes, enable its production at the high purity required for pharmaceutical applications like the synthesis of Nilotinib. Concurrently, its unique electronic structure continues to open doors for innovation in advanced materials such as OLEDs. A thorough understanding of its synthesis, handling, and analytical characterization, as detailed in this guide, is paramount for any researcher or developer utilizing this powerful building block.
References
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020).
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem, National Center for Biotechnology Information. [Link]
- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (2012).
-
Klarić, T., Galić, N., & Sertić, M. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. [Link]
Sources
- 1. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 2. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Figure 1: Chemical structures of Bicalutamide (left) and Nilutamide (right).